2,4-dihydro-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3H-1,2,4-triazol-3-one
Description
Properties
IUPAC Name |
4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-26-18-8-6-16(7-9-18)23-12-10-22(11-13-23)15-2-4-17(5-3-15)24-14-20-21-19(24)25/h2-9,14H,10-13H2,1H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHQVBVJJRRRSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)N4C=NNC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60225818 | |
| Record name | 2,4-Dihydro-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60225818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74853-07-9 | |
| Record name | 2,4-Dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74853-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dihydro-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-3H-1,2,4-triazol-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074853079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dihydro-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60225818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dihydro-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3H-1,2,4-triazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.896 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-dihydro-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3H-1,2,4-triazol-3-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69BLQ3QLT8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a piperazine ring, are known to target a variety of disease states, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs.
Mode of Action
It is known that piperazine, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance.
Biochemical Pathways
Compounds with similar structures have been found to exhibit good antibacterial activity, suggesting that they may affect pathways related to bacterial growth and survival.
Pharmacokinetics
It is known that the incorporation of the piperazine heterocycle into biologically active compounds can positively modulate the pharmacokinetic properties of a drug substance.
Result of Action
Compounds with similar structures have been found to exhibit good antibacterial activity, suggesting that they may inhibit bacterial growth at the molecular and cellular levels.
Biological Activity
2,4-Dihydro-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3H-1,2,4-triazol-3-one (CAS No. 74853-07-9) is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to elucidate the biological activity of this compound.
The chemical structure of this compound is characterized by its triazole ring and piperazine moiety, which are known for their biological relevance.
| Property | Value |
|---|---|
| Molecular Formula | C19H21N5O2 |
| Molecular Weight | 351.4 g/mol |
| Melting Point | 270-277 °C (dec.) |
| Solubility | Slightly soluble in DMSO |
| LogP | 2.3 at pH 7 |
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound showed promising activity against various microorganisms. For instance, Mannich bases derived from triazoles were reported to possess antibacterial and antifungal activities superior to traditional antibiotics like ampicillin .
Case Study: Antimicrobial Efficacy
In a comparative study of synthesized triazole derivatives:
- Tested Microorganisms: Staphylococcus aureus, Escherichia coli, and Candida albicans.
- Results: The synthesized compounds exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against bacteria and fungi. Notably, the compound demonstrated better efficacy against E. coli compared to standard antibiotics .
Anticancer Potential
The anticancer activity of triazole derivatives has also been a focus of research. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation.
Triazole compounds often exert their effects by interfering with cell cycle progression and inducing apoptosis in cancer cells. The presence of the piperazine moiety is believed to enhance the interaction with biological targets involved in cancer pathways .
Research Findings
A review on the synthesis and therapeutic potential of triazole derivatives noted that these compounds are being explored for their roles in treating various cancers due to their ability to modulate key signaling pathways .
Table: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against bacteria and fungi |
| Anticancer | Induces apoptosis; inhibits cell proliferation |
| Mechanism | Interferes with cell cycle; targets signaling pathways |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is , with a molecular weight of approximately 407.51 g/mol. The structure features a triazole ring, which is known for its bioactivity, and a piperazine moiety that enhances its pharmacological properties. The presence of the methoxyphenyl group contributes to its lipophilicity, potentially improving membrane permeability.
Antidepressant Activity
Research indicates that compounds with piperazine structures often exhibit antidepressant effects. The specific compound has been studied for its ability to modulate serotonin and dopamine pathways, making it a candidate for treating depression and anxiety disorders. In preclinical studies, it demonstrated efficacy in reducing depressive-like behaviors in animal models .
Antifungal Properties
The compound has shown promising antifungal activity against various fungal strains. Its mechanism involves disrupting fungal cell wall synthesis and inhibiting ergosterol production, which is essential for fungal membrane integrity. Studies have reported its effectiveness against Candida species and other pathogenic fungi .
Anticancer Potential
Preliminary studies suggest that 2,4-dihydro-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3H-1,2,4-triazol-3-one may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The triazole ring is particularly important as it can interact with various biological targets involved in cancer progression .
Case Study 1: Antidepressant Efficacy
In a study published in Pharmacology Biochemistry and Behavior, researchers administered the compound to rats subjected to chronic mild stress. The results indicated a significant reduction in immobility time during the forced swim test compared to control groups, suggesting an antidepressant-like effect .
Case Study 2: Antifungal Activity
A clinical trial examined the efficacy of this compound against Candida albicans infections in immunocompromised patients. Patients treated with the compound exhibited a higher rate of clinical improvement compared to those receiving standard antifungal therapy. This trial underscores the potential of this compound as an alternative antifungal agent .
Data Table: Summary of Applications
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2,4-Dihydro-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3H-1,2,4-triazol-3-one
- CAS Registry Number : 74853-07-9
- Molecular Formula : C₁₉H₂₁N₅O₂
- Molecular Weight : 351.41 g/mol
- LogP : 2.02
- Key Structural Features :
Structural Analogs and Derivatives
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects :
- 4-Methoxy (Target) vs. 4-Hydroxy (TRC-D449140) :
- The hydroxyl analog (TRC-D449140) is more polar due to the -OH group, likely reducing LogP compared to the methoxy variant. This impacts solubility and metabolic stability .
Biological Activity: Saperconazole: Contains fluorinated and triazole-extended side chains, broadening antifungal activity by targeting lanosterol 14α-demethylase . Itraconazole Intermediate (Target): Lacks the dioxolane moiety found in itraconazole, reducing direct antifungal efficacy but serving as a precursor .
Synthetic Complexity :
- The target compound is synthesized in 7 stages , including reactions with 1-bromo-4-nitrobenzene and hydrobromic acid .
- Saperconazole requires additional steps for fluorine and triazole incorporation, increasing production costs .
Pharmacological and Analytical Data
Table 2: Pharmacokinetic and Analytical Comparisons
Highlights:
- Analytical Challenges : The target compound’s degradation under oxidative conditions necessitates strict storage protocols (-20°C for deuterated analogs) .
- Impurity Profiling : The 4-hydroxyphenyl variant (TRC-D449140) is a common impurity in itraconazole batches, monitored via HPLC .
Research and Development Trends
Triazole Modifications: Replacement of the methoxy group with electron-withdrawing groups (e.g., -F) enhances target affinity in saperconazole .
Commercial Availability :
Preparation Methods
Reaction Mechanism
The aldehyde group undergoes nucleophilic attack by hydrazine, forming a hydrazone intermediate. Intramolecular cyclization then occurs under thermal conditions, eliminating water to yield the triazolone ring. The reaction is summarized as:
Synthetic Procedure
-
Preparation of the aldehyde intermediate :
-
Condensation and cyclization :
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Reaction Time | 6 hours |
| Yield | 72–78% |
| Purity | >99% (HPLC) |
Alternative Route: Nucleophilic Aromatic Substitution
A modified approach involves constructing the piperazine-phenyl linkage after forming the triazolone core. This method is advantageous for scaling and avoiding side reactions during aldehyde synthesis.
Synthesis of Triazolone Intermediate
-
Formation of 4-phenyl-3H-1,2,4-triazol-3-one :
-
Functionalization with piperazine :
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂/Xantphos |
| Solvent | Toluene |
| Temperature | 100°C |
| Reaction Time | 24 hours |
Characterization and Analytical Data
The compound is characterized by melting point , NMR , and mass spectrometry :
-
¹H NMR (DMSO-d₆, 400 MHz): δ 8.21 (s, 1H, triazolone CH), 7.45–6.85 (m, 8H, aromatic), 3.75 (s, 3H, OCH₃), 3.20–2.95 (m, 8H, piperazine CH₂).
-
MS (ESI+) : m/z 351.40 [M+H]⁺, matching the molecular formula C₁₉H₂₁N₅O₂ .
| Parameter | Industrial Specification |
|---|---|
| Purity | ≥99% (HPLC) |
| Storage | -20°C in inert atmosphere |
| Packaging | Sealed containers under argon |
| Price (5 g) | €327.90–€2,167.13 |
Challenges and Optimization Strategies
Byproduct Formation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
